

Biological Activity of Eupatorin 5-Methyl Ether (TMF): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Eupatorin-d3 5-Methyl Ether
CAS No.:	1346599-39-0
Cat. No.:	B583987

Get Quote

Executive Summary

Eupatorin 5-Methyl Ether (TMF) is a bioactive polymethoxyflavone (PMF) primarily isolated from medicinal plants such as *Orthosiphon stamineus* (Cat's Whiskers).[1][2] Structurally defined as 3'-hydroxy-5,6,7,4'-tetramethoxyflavone, it represents the 5-O-methylated derivative of Eupatorin.

Distinct from the fully methylated 5,6,7,4'-tetramethoxyflavone found in citrus, this compound retains a critical hydroxyl group at the 3' position, conferring unique pharmacodynamic properties. Its primary therapeutic potential lies in anti-inflammatory modulation (via STAT1 and NF- κ B pathways) and antiproliferative activity in hormone-dependent cancers, mediated through specific CYP1 enzyme interactions.

This guide provides a rigorous analysis of TMF's molecular targets, validated experimental protocols, and mechanistic pathways for researchers in drug discovery and chemical biology.[3]

Chemical Identity & Physicochemical Properties[4] [5][6]

To ensure experimental reproducibility, the precise chemical identity must be verified. TMF is highly lipophilic due to tetramethoxylation but retains hydrogen-bond donating capacity via the 3'-OH group.

Property	Specification
IUPAC Name	2-(3-hydroxy-4-methoxyphenyl)-5,6,7-trimethoxy-4H-chromen-4-one
Common Synonyms	Eupatorin-5-methyl ether; 3'-hydroxy-5,6,7,4'-tetramethoxyflavone; TMF (context-specific)
CAS Number	21764-09-0
Molecular Formula	C ₁₉ H ₁₈ O ₇
Molecular Weight	358.34 g/mol
Solubility	Soluble in DMSO (>10 mg/mL), Chloroform; Insoluble in water.
Structural Feature	Absence of C5-OH (chelated hydroxyl) prevents bathochromic shift with AlCl ₃ in UV spectral analysis, distinguishing it from Eupatorin.

Pharmacology & Mechanism of Action[3][7][8][9][10][11][12]

Anti-Inflammatory Signaling (The STAT1/NF-κB Axis)

TMF exhibits potent anti-inflammatory effects, primarily by intercepting signal transduction downstream of Toll-like Receptor 4 (TLR4). Unlike general COX inhibitors, TMF acts at the transcriptional level.

- Target: Inhibition of iNOS (Inducible Nitric Oxide Synthase) and COX-2 protein expression.[4][5]
- Mechanism: TMF blocks the phosphorylation and nuclear translocation of STAT1α and NF-κB (p65 subunit).

- Potency: In LPS-stimulated RAW 264.7 macrophages, TMF inhibits Nitric Oxide (NO) production with an IC_{50} of $\sim 5.5 \mu\text{M}$, demonstrating higher potency than many dietary flavonoids.

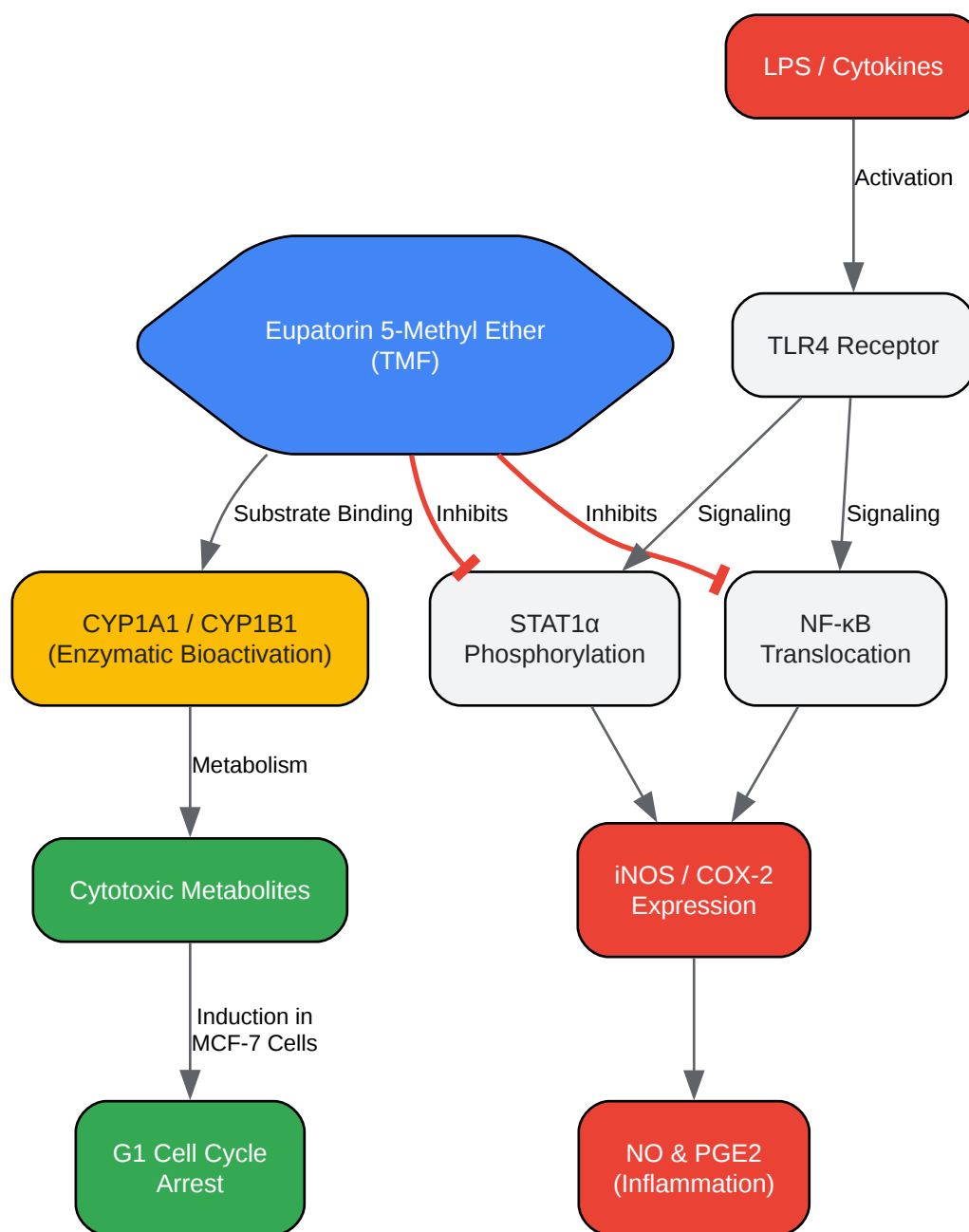
Anticancer Activity & CYP1 Bioactivation

TMF displays a unique "prodrug-like" behavior in breast cancer models (MCF-7).

- CYP1 Interaction: TMF is a substrate for Cytochrome P450 enzymes CYP1A1 and CYP1B1.
- Sensitization: In the presence of CYP1 inducers (e.g., benzo[a]pyrene), TMF metabolism is accelerated, leading to the formation of cytotoxic metabolites that induce G1 cell cycle arrest. [\[5\]](#)
- Angiogenesis: TMF suppresses VEGFR2 signaling, inhibiting endothelial cell migration and tube formation.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-action pathway of TMF in inflammatory and oncogenic environments.



[Click to download full resolution via product page](#)

Caption: TMF exerts dual effects: suppressing inflammatory STAT1/NF-κB signaling and undergoing CYP1-mediated bioactivation to induce cell cycle arrest.[4]

Experimental Protocols

In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

Objective: Quantify TMF efficacy in suppressing inflammatory mediators in macrophages.

Reagents:

- RAW 264.7 Murine Macrophage Cell Line.
- Lipopolysaccharide (LPS) (Escherichia coli serotype 0111:B4).
- Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% H₃PO₄).
- TMF Stock Solution (10 mM in DMSO).

Protocol:

- Seeding: Plate RAW 264.7 cells at

 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
- Pre-treatment: Replace media with fresh DMEM containing TMF (0.1 – 20 μM). Include a DMSO vehicle control (< 0.1% v/v). Incubate for 1 hour.
- Stimulation: Add LPS (final concentration 1 μg/mL) to all wells except the negative control. Incubate for 18–24 hours.
- Quantification: Transfer 100 μL of culture supernatant to a new plate. Add 100 μL Griess Reagent.
- Readout: Measure absorbance at 540 nm immediately. Calculate Nitrite concentration using a NaNO₂ standard curve.
- Validation: Perform MTT assay on the remaining cells to ensure reduced NO is not due to cytotoxicity.

Western Blotting for STAT1/iNOS

Objective: Confirm mechanism of action by analyzing protein expression.

Workflow:

- Lysate Preparation: Treat cells as above (6-well format). Lyse in RIPA buffer with phosphatase inhibitors (Na₃VO₄, NaF).

- Separation: Resolve 30 µg protein on 10% SDS-PAGE.
- Blotting: Transfer to PVDF membrane. Block with 5% BSA (Phospho-proteins) or Non-fat Milk (Total proteins).
- Primary Antibodies:
 - Anti-iNOS (1:1000).
 - Anti-p-STAT1 (Tyr701) (1:1000).
 - Anti-β-actin (Loading Control).
- Observation: TMF treatment should show a dose-dependent reduction in iNOS bands and p-STAT1 bands compared to LPS-only control.

Comparative Analysis: TMF vs. Eupatorin

Understanding the structure-activity relationship (SAR) between the parent compound and its methyl ether is critical for lead optimization.

Feature	Eupatorin	Eupatorin 5-Methyl Ether (TMF)
Structure	5,3'-dihydroxy-6,7,4'-trimethoxyflavone	3'-hydroxy-5,6,7,4'-tetramethoxyflavone
5-OH Group	Present (Forms H-bond with C4=O)	Absent (Methylated)
Lipophilicity	Moderate	High (Enhanced membrane permeability)
CYP Interaction	Potent CYP1 inhibitor	CYP1 Substrate (Metabolic activation)
Primary Activity	General antiproliferative	Specific anti-inflammatory & CYP-activated cytotoxicity

References

- Laavola, M., et al. (2012). "Flavonoids Eupatorin and Sinensetin Present in Orthosiphon stamineus Leaves Inhibit Inflammatory Gene Expression and STAT1 Activation." *Planta Medica*.
- Androutsopoulos, V. P., et al. (2008). "Anticancer effects of the flavonoid Eupatorin-5-methyl ether in human breast cancer cells: CYP1-mediated bioactivation." *Breast Cancer Research and Treatment*.
- Yam, M. F., et al. (2018). "Anti-inflammatory and Analgesic Effects of Orthosiphon stamineus Leaf Extracts and its Isolated Bioactive Compounds." *Journal of Ethnopharmacology*.
- BenchChem. "Eupatorin-5-methyl ether: Biological Activity and Structure."
- MedChemExpress. "Eupatorin-5-methyl ether Datasheet and Biological Activity."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Eupatorin-5-methyl ether | Flavonoids | 21764-09-0 | Invivochem \[invivochem.com\]](#)
- [2. medchemexpress.com \[medchemexpress.com\]](#)
- [3. benchchem.com \[benchchem.com\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. Eupatorin-5-methylether | CAS:21764-09-0 | Manufacturer ChemFaces \[chemfaces.com\]](#)
- To cite this document: BenchChem. [Biological Activity of Eupatorin 5-Methyl Ether (TMF): A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b583987/docs#biological-activity-of-eupatorin-5-methyl-ether-tmf-a-technical-guide\]](https://www.benchchem.com/product/b583987/docs#biological-activity-of-eupatorin-5-methyl-ether-tmf-a-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)